Product packaging for (2-Hydroxyethyl)ammonium palmitate(Cat. No.:CAS No. 2210-62-0)

(2-Hydroxyethyl)ammonium palmitate

Cat. No.: B15125759
CAS No.: 2210-62-0
M. Wt: 317.5 g/mol
InChI Key: AXAURZWPEBQDNG-UHFFFAOYSA-N
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Description

Context within Fatty Acid Ammonium (B1175870) Salts and Ethanolamine (B43304) Salts

(2-Hydroxyethyl)ammonium palmitate belongs to the broader categories of fatty acid ammonium salts and ethanolamine salts. Fatty acid salts, often referred to as soaps, are formed from the neutralization of a fatty acid with a base. Ammonium salts of fatty acids are a specific type where the base is ammonia (B1221849) or an amine. federalregister.gov These compounds are recognized for their surfactant properties. researchgate.net

Ethanolamine salts of fatty acids are a subset where the amine is an ethanolamine, such as monoethanolamine, diethanolamine (B148213), or triethanolamine (B1662121). Unlike simple ammonium salts, the presence of hydroxyl groups on the ethanolamine cation introduces the capacity for extensive hydrogen bonding. researchgate.net This structural feature significantly influences their physical properties, leading to different behaviors in solution compared to other ammonium salts like tetrabutylammonium (B224687) salts of the same fatty acids. For instance, while tetrabutylammonium salts of palmitic acid form isotropic micellar solutions, the corresponding ethanolamine salts tend to form turbid, birefringent lamellar phases. researchgate.net The arrangement of lipids in these ethanolamine salt solutions can transition from a gel to a fluid state upon heating. researchgate.net

Classification as a Protic Ionic Liquid Crystal (PILC)

Protic ionic liquids (PILs) are a class of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. nih.govfrontiersin.org The this compound system fits this definition, with palmitic acid acting as the proton donor (acid) and the respective ethanolamine acting as the proton acceptor (base). mdpi.com

A key characteristic of some of these fatty acid-based PILs is their ability to form liquid crystalline phases, earning them the classification of Protic Ionic Liquid Crystals (PILCs). mdpi.com This behavior is particularly evident in derivatives like bisthis compound (DPA). mdpi.com These materials exhibit a distinct transition from a solid crystalline state to a liquid crystalline state at a specific temperature. mdpi.com The formation of these ordered, yet fluid, mesophases is attributed to the combination of the long alkyl chains of the palmitate anion and the hydrogen-bonding capabilities of the hydroxyethylammonium cation. mdpi.com This unique combination of ionic and liquid-crystalline properties makes them promising for applications such as lubricants. mdpi.com

Structural Variations and Related Compounds

The properties of this compound are highly dependent on the number of hydroxyethyl (B10761427) groups attached to the nitrogen atom of the ammonium cation. This leads to three primary structural variations.

Monothis compound

This compound, also known as monoethanolamine palmitate, is the simplest form, resulting from the reaction of one molecule of palmitic acid with one molecule of monoethanolamine. While specific detailed research on this exact palmitate salt is limited in the provided results, the synthesis of analogous compounds like 2-hydroxyethylammonium acetate (B1210297) ([Mea][Ac]) and 2-hydroxyethylammonium hexanoate (B1226103) ([Mea][Hex]) involves a straightforward acid-base neutralization reaction between ethanolamine and the corresponding carboxylic acid. tudelft.nl These related compounds are studied for their physicochemical properties in aqueous solutions. tudelft.nl

PropertyValue
Compound Name This compound
CAS Number 2210-62-0 chembk.com
Molecular Formula C18H39NO3 chembk.com

Bisthis compound (DPA)

Formed from diethanolamine and palmitic acid, bisthis compound (DPA) is a well-characterized example of a protic ionic liquid crystal (PILC). mdpi.com Research has shown that neat DPA transitions from a solid to a liquid crystalline state at 315.21 K (42.06 °C). mdpi.com The synthesis is achieved through proton transfer from the Brønsted acid (palmitic acid) to the ethanolamine base. mdpi.com Due to the presence of alkyl chains, hydroxy groups, and a carboxylate group, DPA is considered to be readily biodegradable. mdpi.com Its solid nature at room temperature means it is not suitable as a neat fluid lubricant at ambient conditions, but it has shown promise as an additive. mdpi.com

PropertyValue
Compound Name Bisthis compound (DPA)
Classification Protic Ionic Liquid Crystal (PILC) mdpi.com
Solid-to-Liquid Crystal Transition Temperature 315.21 K (42.06 °C) mdpi.com

Tristhis compound (TAPA)

This variant is synthesized from triethanolamine and palmitic acid. google.comchemicalbook.com While detailed physicochemical data for the palmitate salt specifically is sparse in the search results, the broader class of tris(2-hydroxyethyl)ammonium-based PILs has been a subject of study. nih.govresearchgate.net The synthesis involves a proton transfer reaction, but this transfer is often incomplete, leading to a mixture of the ionic species and the parent acid and base. nih.gov The degree of ionicity is a critical factor in defining these systems as true ionic liquids. nih.gov These compounds, sometimes referred to as triethanolammonium (B1229115) salts, have been investigated for various applications, including their use as fabric softeners when derived from fatty acid fractions. google.com A new method for synthesizing tris(2-hydroxyethyl)ammonium salts involves the reaction of triethanolamine with ammonium salts. researchgate.net

PropertyValue
Compound Name Tristhis compound (TAPA)
CAS Number 49719-60-0 chemicalbook.comchemicalbook.com
Related Synthesis Can be formed from a fatty acid fraction and triethanolamine. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39NO3 B15125759 (2-Hydroxyethyl)ammonium palmitate CAS No. 2210-62-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2210-62-0

Molecular Formula

C18H39NO3

Molecular Weight

317.5 g/mol

IUPAC Name

2-aminoethanol;hexadecanoic acid

InChI

InChI=1S/C16H32O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4/h2-15H2,1H3,(H,17,18);4H,1-3H2

InChI Key

AXAURZWPEBQDNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.C(CO)N

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxyethyl Ammonium Palmitate Derivatives

Brønsted Acid-Base Neutralization Reactions for Ammonium (B1175870) Carboxylate Formation

The formation of (2-Hydroxyethyl)ammonium palmitate is a classic example of a Brønsted-Lowry acid-base neutralization reaction. In this process, palmitic acid acts as the Brønsted-Lowry acid by donating a proton (H⁺), while monoethanolamine serves as the Brønsted-Lowry base by accepting the proton. libretexts.orgyoutube.comyoutube.com

The reaction involves the transfer of a proton from the carboxylic acid group (-COOH) of palmitic acid to the amino group (-NH₂) of monoethanolamine. This results in the formation of a carboxylate anion (palmitate) and an ammonium cation ((2-hydroxyethyl)ammonium). These oppositely charged ions are held together by electrostatic attraction, forming the salt. mnstate.eduyoutube.com

The general scheme for this type of amine alkylation via an acid-base reaction can be represented as follows:

R-COOH + R'-NH₂ → [R'-NH₃]⁺[R-COO]⁻

Specifically for this compound, the reaction is:

CH₃(CH₂)₁₄COOH + HO(CH₂)₂NH₂ → [HO(CH₂)₂NH₃]⁺[CH₃(CH₂)₁₄COO]⁻

This type of synthesis is straightforward and can often be performed without a catalyst. The synthesis of similar protic ionic liquids, such as bis(2-hydroxyethyl)ammonium erucate, has been successfully carried out through a simple acid-base neutralization reaction by reacting the fatty acid (erucic acid) with the amine (diethanolamine) in a 1:1 molar ratio. mdpi.com The formation of the salt is typically a spontaneous and exothermic process.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and ensure the high purity of this compound, several reaction parameters must be carefully controlled and optimized. The primary competing reaction is the formation of N-(2-hydroxyethyl)palmitamide (an amide) through a dehydration condensation reaction, which is generally favored at higher temperatures. usu.ac.idgoogle.com

Key parameters for optimization include:

Molar Ratio of Reactants: The stoichiometry of the acid and base is crucial. A 1:1 molar ratio of palmitic acid to monoethanolamine is theoretically required for complete neutralization. mdpi.com Using an excess of the amine can help ensure full conversion of the fatty acid but may require additional purification steps to remove the unreacted amine. Studies on related amide synthesis have shown that the substrate molar ratio is a significant factor affecting the conversion of the fatty acid. arpnjournals.org

Temperature: The reaction temperature must be carefully controlled. While gentle heating can promote the dissolution of palmitic acid and increase the reaction rate, excessive temperatures (e.g., >120-140°C) can lead to the formation of the amide byproduct and water, reducing the purity of the desired salt. usu.ac.idgoogle.com For a similar protic ionic liquid synthesis, a reaction temperature of 100°C was maintained for 24 hours. mdpi.com

Solvent: The reaction can be performed neat (without a solvent), which is environmentally preferable. However, in some cases, a solvent may be used to facilitate mixing and control the reaction temperature. The choice of solvent is important to ensure both reactants are soluble and that the solvent does not interfere with the reaction.

Reaction Time: The reaction needs sufficient time to go to completion. Monitoring the reaction progress, for instance by titrating the remaining acid content, can determine the optimal reaction time. In related syntheses, reaction times can range from a few hours to 24 hours. mdpi.comarpnjournals.org

The table below illustrates the hypothetical effect of varying reaction conditions on the synthesis of this compound, based on general principles of organic synthesis.

Table 1: Optimization of Reaction Conditions

Experiment ID Molar Ratio (Acid:Amine) Temperature (°C) Reaction Time (h) Yield of Salt (%) Purity of Salt (%) Notes
11:18049298Mild conditions favor salt formation.
21:1.28049897Excess amine improves acid conversion.
31:114048580Higher temperature leads to amide byproduct formation.
41:18028099Incomplete reaction, lower yield.

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from a small laboratory scale to larger batch production presents several challenges that must be addressed to maintain yield, purity, and safety. researchgate.net

Heat Transfer and Temperature Control: The neutralization reaction is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. acs.org Inadequate heat control can lead to localized temperature increases ("hot spots"), which can promote the undesirable formation of amide byproducts and potentially other side reactions. A robust cooling system and efficient stirring are essential for maintaining a uniform temperature throughout the reaction mixture.

Mixing Efficiency: Ensuring that the reactants are thoroughly mixed is critical for a complete and uniform reaction. Palmitic acid is a solid at room temperature, and as the scale increases, achieving a homogeneous mixture with liquid monoethanolamine becomes more difficult. Inefficient mixing can result in incomplete conversion and a non-uniform product. The type of agitator and the stirring speed must be optimized for the larger vessel. mdpi.com

Reagent Handling and Addition: Handling larger quantities of chemicals requires appropriate engineering controls. The rate of addition of one reactant to another can also become a critical parameter at scale. A slow, controlled addition may be necessary to manage the exotherm of the reaction and prevent localized high concentrations of one reactant.

Downstream Processing and Purification: The purification of the final product can be more complex at a larger scale. If the reaction is performed neat and gives a high-purity product, purification may be minimal. However, if unreacted starting materials or byproducts are present, their removal through methods like vacuum drying or recrystallization becomes a more significant operation at scale. The transition from laboratory glassware to pilot-scale reactors often reveals that yields and purity can change, necessitating re-optimization of the process. researchgate.net

Supramolecular Chemistry and Self Assembly Mechanisms

Formation of Liquid Crystalline Mesophases and Organized Structures

(2-Hydroxyethyl)ammonium palmitate and closely related systems can form several types of self-assembled structures, ranging from simple micelles to complex, rigid membranes. nih.govmdpi.com The formation of these structures is dictated by the geometric packing of the amphiphilic molecules, which can be rationalized by the critical packing parameter (p = v/a₀l), where 'v' and 'l' are the volume and length of the hydrophobic tail, and 'a₀' is the effective area of the hydrophilic headgroup. nih.gov

Lamellar phases, characterized by stacked bilayers of amphiphilic molecules separated by layers of solvent, are a common structural motif for this compound. In a study of ethanolamine (B43304) salts of palmitic acid, the formation of turbid, birefringent lamellar solutions was observed, a structure confirmed by small-angle neutron scattering and NMR. nih.gov Similarly, in systems of palmitic acid (PA) mixed with choline (B1196258) hydroxide (B78521) (ChOH), a compound with a similar ammonium (B1175870) headgroup, lamellar phases form at specific molar ratios (R = nChOH/nPA). nih.govmdpi.com These bilayer structures can exist in a gel state at lower temperatures and transition to a more fluid state upon heating. nih.gov The stability and water content of these lamellar phases are determined by a balance of attractive van der Waals forces and repulsive hydration and steric pressures between the bilayers. nih.gov

While common for other phospholipids (B1166683) like phosphatidylethanolamines, which can form hexagonal phases depending on their hydrocarbon chain composition, the formation of hexagonal phases is less commonly reported for this compound in the studied literature. nih.govresearchgate.net These phases consist of cylindrical aggregates arranged in a hexagonal lattice. Normal hexagonal phases feature oil-in-water cylinders, while inverted hexagonal phases have water-in-oil cylinders. The energy required to bend the lipid monolayer is a critical factor in the formation of these non-lamellar structures. nih.gov

At higher molar ratios of the amine to the fatty acid (R ≥ 1.0), the system typically favors the formation of micelles. nih.govnih.gov In this configuration, the amphiphiles aggregate into spherical structures with their hydrophobic palmitate tails sequestered in the core and the hydrophilic (2-Hydroxyethyl)ammonium headgroups exposed to the aqueous solvent. nih.govnih.gov Studies on similar systems, such as palmitic acid with tetrabutyl-ammonium salts or myristic acid with various organic counter-ions, also show a transition to isotropic micellar solutions at high molar ratios. nih.govnih.gov The formation of a homogeneous micelle solution is indicated by a sharp singlet in 2H NMR spectra, signifying an isotropic phase. nih.gov

Vesicles, which are enclosed bilayer structures forming a spherical shell around an aqueous core, are prominent self-assembly products in the palmitic acid-amine system, particularly at lower molar ratios. nih.govmdpi.comnih.gov These structures can be unilamellar (a single bilayer) or multilamellar. The formation of vesicles from fatty acids is a crucial step in creating simple membrane compartments. nih.gov In the palmitic acid/choline hydroxide system, vesicles are observed as an initial self-assembled structure as the molar ratio is increased. nih.govmdpi.com

A distinctive feature of the self-assembly of palmitic acid with certain organic counter-ions like choline is the formation of various rigid membrane structures. nih.govmdpi.com These complex morphologies include large, flat sheets, hollow tubules, cones, and polyhedral structures. nih.govmdpi.com These non-spherical aggregates are observed at intermediate molar ratios (e.g., R = 0.8 in the PA/ChOH system) and often coexist, forming a gel-like phase. nih.gov The formation of these specific rigid structures appears to be dependent on the chain length of the fatty acid, as they are observed with palmitic acid but not with the shorter myristic acid under similar conditions. nih.govmdpi.com

Influence of Concentration and Molar Ratio on Self-Assembly Behavior

The molar ratio (R) between the amine component (monoethanolamine) and the fatty acid (palmitic acid) is the most critical factor controlling the transition between different self-assembled structures. nih.govmdpi.comnih.gov By simply changing this ratio, it is possible to induce transitions through the various morphologies described above, from vesicles to lamellar phases, rigid membranes, and finally to micelles. nih.govmdpi.com

The underlying mechanism for this control lies in the effect of the molar ratio on the pH of the solution. nih.govmdpi.com The amount of amine determines the solution's alkalinity, which in turn governs the ionization state of the palmitic acid's carboxylic acid headgroup. mdpi.comnih.gov

At low molar ratios , a significant portion of the palmitic acid remains in its protonated (uncharged) form. Hydrogen bonding between the protonated and deprotonated carboxyl groups is a dominant interaction, favoring the formation of planar bilayers found in vesicles and lamellar phases. nih.govmdpi.com

As the molar ratio increases , more palmitic acid molecules become deprotonated (anionic). This increases electrostatic repulsion between the headgroups, leading to a larger effective headgroup area (a₀). nih.govmdpi.com This change in intermolecular forces and molecular packing can lead to the formation of more complex, curved structures like the rigid membranes. nih.gov

At high molar ratios (R ≥ 1.0) , the fatty acid is fully ionized. The strong electrostatic repulsion between the negatively charged carboxylate headgroups, combined with the bulky counter-ion, significantly increases the effective headgroup area. This favors a higher curvature, resulting in the formation of spherical micelles. nih.govnih.gov

The total concentration of the amphiphile also plays a role, with the studies often focusing on a dilute regime (e.g., 50 mM palmitic acid concentration) to isolate the effect of the molar ratio. mdpi.com

Table 1: Self-Assembled Structures of the Palmitic Acid/Choline Hydroxide System at Different Molar Ratios (R)

Molar Ratio (R = nChOH/nPA)Predominant Self-Assembled Structure(s)Characterization
Low R (e.g., < 0.5)VesiclesEnclosed bilayer spheres
Intermediate R (e.g., ~0.5)Lamellar PhaseStacked bilayers
Intermediate R (e.g., ~0.8)Rigid MembranesLarge sheets, tubules, cones, polyhedra
High R (e.g., ≥ 1.0)MicellesSpherical aggregates, isotropic solution
Data derived from studies on the closely related palmitic acid/choline hydroxide system. nih.govmdpi.com

Role of Counterion and Hydrophilic/Hydrophobic Balance in Driving Self-Assembly

The size and structure of the counterion can significantly affect the packing of the surfactant molecules. nih.gov For instance, the use of bulky organic counterions, such as tetrabutylammonium (B224687), with fatty acids has been shown to reduce the Krafft point—the temperature at which surfactant solubility equals the critical micelle concentration (CMC). nih.gov This effect is attributed to the ability of large counterions to hinder the regular crystalline arrangement of the fatty acid chains. nih.gov In contrast, smaller counterions like ethanolamine (2-hydroxyethylamine) can promote the formation of bilayer structures. nih.gov The (2-Hydroxyethyl)ammonium counterion, being relatively small and capable of hydrogen bonding, facilitates specific packing arrangements.

For example, in a related system of palmitic acid and choline hydroxide, a systematic variation of the molar ratio (R) between the base and the fatty acid leads to a rich variety of self-assembled structures. nih.gov This principle is directly applicable to the this compound system.

Table 1: Influence of Molar Ratio (R) on Self-Assembled Structures in a Fatty Acid/Amine System

Molar Ratio (R) of Amine to Fatty AcidPredominant SpeciesResulting Self-Assembled Structures
Low (e.g., < 0.5)Non-ionized fatty acid, acid-soap complexesVesicles, precipitates
Intermediate (e.g., 0.5 - 0.9)Increasing amount of ionized fatty acidLamellar phases, rigid membranes (sheets, tubules)
High (e.g., > 0.9)Predominantly ionized fatty acidMicelles

This table is a generalized representation based on findings from similar fatty acid-amine systems. The precise molar ratios for this compound may vary.

Mechanisms of Molecular Interactions in Self-Assembly

The stability and morphology of the aggregates formed by this compound are underpinned by a network of specific molecular interactions.

Hydrogen bonding is a crucial directional interaction in the self-assembly of this compound. nih.gov The presence of hydroxyl (-OH) and ammonium (-NH3+) groups in the headgroup, along with the carboxylate group (-COO-) of the palmitate, creates multiple opportunities for hydrogen bond formation. nih.gov These interactions can occur between the amphiphile molecules themselves and with water molecules in the surrounding medium.

Specifically, hydrogen bonds can form between:

The hydroxyl group of the (2-Hydroxyethyl)ammonium cation and the carboxylate headgroup of the palmitate anion.

The ammonium group of the cation and the carboxylate of the anion.

The hydroxyl groups of adjacent (2-Hydroxyethyl)ammonium cations.

The headgroups and surrounding water molecules.

This network of hydrogen bonds contributes significantly to the cohesion and stability of the assembled structures, particularly in the formation of bilayers and lamellar phases. nih.gov The disruption of these hydrogen bonds, for example by increasing temperature, can induce phase transitions in the self-assembled system. nih.gov The ability of the hydroxyl group to act as both a proton donor and acceptor enhances the complexity and strength of these interactions. nih.gov

Electrostatic forces are fundamental to the self-assembly of ionic surfactants. nih.govharvard.edu In the this compound system, the primary electrostatic interaction is the attraction between the positively charged (2-Hydroxyethyl)ammonium cation and the negatively charged palmitate anion. nih.gov

The ionization state of the palmitic acid is a key variable that is controlled by the pH of the solution, which in turn is often determined by the molar ratio of the fatty acid to the amine. nih.gov At low pH (excess fatty acid), the palmitic acid is largely in its protonated, non-ionized form. As the pH increases with the addition of the amine (2-hydroxyethylamine), the carboxylic acid group deprotonates to form the carboxylate anion. nih.gov

This change in ionization state has profound consequences for self-assembly:

Low Ionization: When a significant fraction of the palmitic acid is non-ionized, hydrogen bonding between the carboxylic acid groups can lead to the formation of dimers. These less hydrophilic species tend to form bilayer structures like vesicles or lamellar phases. nih.gov

High Ionization: At high molar ratios of amine to fatty acid, nearly all the palmitic acid molecules are in their ionized state. nih.gov The strong electrostatic repulsion between the negatively charged carboxylate headgroups increases the effective headgroup area. nih.gov According to the packing parameter theory, this increased headgroup size favors the formation of structures with higher curvature, leading to the prevalence of micelles in the solution. nih.gov

The interplay between attractive hydrogen bonding and repulsive electrostatic forces, modulated by the degree of ionization, ultimately dictates the final morphology of the self-assembled structures. nih.gov

Rheological and Thermophysical Behavior in Advanced Systems

Viscoelastic Properties and Non-Newtonian Behavior in Mesophases

Protic ionic liquids derived from the neutralization of fatty acids with ethanolamines, such as (2-Hydroxyethyl)ammonium palmitate, are known to form self-assembled structures, leading to the emergence of liquid crystal mesophases. acs.org These ordered phases exhibit distinct viscoelastic and non-Newtonian characteristics. The high self-assembling capability of these materials results in significant viscoelasticity and a non-Newtonian behavior, often characterized by yield stress within the liquid crystal mesophase. acs.org

While specific rheological data for this compound is not extensively detailed in publicly available literature, the behavior of analogous fatty acid-based PILs provides a strong framework for understanding its expected properties. The formation of structures like lamellar and hexagonal phases is responsible for the high viscoelasticity observed in these systems. acs.org

Many protic and aprotic ionic liquids exhibit non-Newtonian shear-thinning behavior. rsc.orgrsc.orgresearchgate.netunimelb.edu.au This phenomenon is characterized by a decrease in viscosity as the shear rate increases. This behavior is attributed to the presence of liquid phase aggregates or intermolecular hydrogen bond networks that can be disrupted or broken at high shear rates. rsc.orgrsc.orgresearchgate.net For PILs, particularly those capable of forming extensive hydrogen bond networks, the application of shear forces can disrupt these aggregates, leading to a reduction in flow resistance and, consequently, lower viscosity. rsc.orgrsc.org The investigation of various PILs has shown that they can behave as Newtonian fluids at low shear rates but begin to shear-thin as the rate of shear increases. rsc.org This shear-thinning behavior is linked to the disruption of nanostructures within the ionic liquid. acs.org

The rheological properties of protic ionic liquids are highly sensitive to temperature changes. rsc.orgresearchgate.net An increase in temperature typically shifts the onset of shear-thinning to higher shear rates, which suggests the formation of smaller or less cohesive aggregates at elevated temperatures. rsc.orgrsc.orgresearchgate.net Eventually, with a sufficient increase in temperature, the disruptive thermal energy can overcome the forces holding the aggregates together, causing the ionic liquid to resume the characteristics of a simple Newtonian fluid. rsc.orgrsc.orgresearchgate.net

For fatty acid-based PILs, which form liquid crystal phases, temperature plays a critical role in the phase transitions. These systems exhibit complex phase diagrams with thermotropic behavior, transitioning between solid, liquid crystal, and isotropic liquid states as temperature varies. acs.org For instance, studies on similar systems show that the viscosity is highly dependent on temperature, with a significant decrease in viscosity as temperature rises, which is crucial for applications where fluidity needs to be controlled. bournemouth.ac.uk

Thermal Energy Storage (TES) Characteristics as Phase Change Materials (PCMs)

This compound has been identified as a promising phase change material (PCM) for thermal energy storage applications, particularly in the low to medium temperature range of 30-100 °C. researchgate.net PCMs are materials that absorb and release large amounts of energy, known as latent heat, at a relatively constant temperature during their phase transition (e.g., from solid to liquid). This characteristic is highly valuable for managing solar energy and waste heat. researchgate.net The use of ionic liquids like this compound as PCMs is advantageous due to their environmental friendliness and tunable properties. researchgate.net

The latent heat of fusion is a critical parameter for a PCM, as it determines the amount of energy the material can store per unit mass during its melting process. Differential Scanning Calorimetry (DSC) is employed to measure this property. For the homologous series of this compound and its related compounds, the latent heat of fusion has been experimentally determined.

CompoundLatent Heat of Fusion (kJ/kg)
This compound Data not explicitly found, but related compounds are listed
bisthis compoundData not explicitly found, but related compounds are listed
tristhis compoundData not explicitly found, but related compounds are listed

The specific heat capacity (Cp) measures the amount of heat required to raise the temperature of a unit mass of a substance by one degree. This property is important for understanding the total thermal energy storage capacity of a PCM, which includes both latent and sensible heat. The specific heat capacity of this compound and its analogs has been measured across a range of temperatures using DSC.

A study on a composite material involving 2-hydroxyethylammonium lactate (B86563) and stearic acid provides insight into the specific heat capacity of these types of materials, with measurements taken over a temperature range of 323.15 K to 353.15 K. nih.gov

Compound/CompositeTemperature (K)Specific Heat Capacity (J/g·K)
PCM1 ([HEA]La/SA)323.15 - 353.15Values measured across this range
PCM2 ([BHEA]La/SA)323.15 - 353.15Values measured across this range
PCM3 ([THEA]La/SA)323.15 - 353.15Values measured across this range

Theoretical and Computational Investigations of 2 Hydroxyethyl Ammonium Palmitate

Molecular Modeling of Intermolecular Interaction Energies

Molecular modeling is crucial for understanding the non-covalent interactions that govern the structure and properties of (2-Hydroxyethyl)ammonium palmitate. These interactions primarily consist of electrostatic forces, hydrogen bonding, and van der Waals forces between the (2-Hydroxyethyl)ammonium cation and the palmitate anion, as well as between the ions themselves.

Quantum Chemical Calculations: Quantum chemical calculations are employed to elucidate the electronic structure and reactivity of the constituent ions. These methods can provide fundamental insights into the nature of the intermolecular forces. For instance, calculations can determine the distribution of electron density and identify the sites most likely to engage in electrostatic interactions or hydrogen bonding. The hydroxyl group on the cation and the carboxylate group on the anion are key functional groups that participate in a strong network of hydrogen bonds, which significantly influences the properties of the ionic liquid.

One of the key applications of these calculations is the determination of intermolecular interaction energies. By modeling a pair of ions (an ion pair) or small clusters of ions, the strength of the interactions can be quantified. This is often achieved by comparing the energy of the ion pair to the sum of the energies of the individual, isolated ions. The difference in energy represents the interaction energy.

Decomposition of Interaction Energies: The total interaction energy can be decomposed into its constituent components, such as electrostatic, exchange, induction, and dispersion energies. This provides a more detailed picture of the forces holding the ionic liquid together. For similar long-chain fatty acid-based ILs, it has been shown that accurate molecular modeling can be used to compare decomposed intermolecular interaction energies for ion pairs with energies determined by quantum mechanics calculations as a reference researchgate.net.

The table below illustrates a hypothetical breakdown of intermolecular interaction energies for an ionic liquid like this compound, based on computational studies of similar systems.

Interaction Energy ComponentTypical ContributionDescription
ElectrostaticStrong, attractiveArises from the coulombic attraction between the positively charged ammonium (B1175870) cation and the negatively charged carboxylate anion.
Hydrogen BondingStrong, directionalOccurs between the hydroxyl group of the cation (donor) and the carboxylate oxygen atoms of the anion (acceptor).
van der Waals (Dispersion)Weak, attractiveArises from temporary fluctuations in electron density and is significant due to the long alkyl chain of the palmitate anion.
Induction (Polarization)Moderate, attractiveResults from the distortion of the electron cloud of one ion due to the electric field of the other.
Exchange-RepulsionRepulsiveA short-range quantum mechanical effect that prevents the ions from occupying the same space.

Molecular Dynamics (MD) Simulations for Macroscopic and Microscopic Properties

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a system of atoms and molecules. In an MD simulation, the interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the positions and velocities of all particles over time. This allows for the prediction of a wide range of macroscopic and microscopic properties. For long-chain fatty acid-based ILs, MD simulations with appropriate force fields have been shown to accurately predict bulk and structural properties researchgate.net.

MD simulations can be used to predict various bulk thermodynamic properties of this compound. By simulating a system of many ions in a periodic box, it is possible to compute properties that can be directly compared with experimental measurements.

Density: The density of the ionic liquid can be calculated from the volume of the simulation box and the total mass of the ions within it. Simulations are typically performed in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the volume to fluctuate and equilibrate to its correct value at a given temperature and pressure.

Enthalpy of Vaporization (ΔHvap): The enthalpy of vaporization is a measure of the energy required to transfer a molecule from the liquid phase to the gas phase. In MD simulations, it can be estimated from the intermolecular interaction energy in the liquid phase and the ideal gas term (RT). A higher enthalpy of vaporization indicates stronger intermolecular forces in the liquid.

The following table presents illustrative predicted bulk properties for a generic long-chain fatty acid ionic liquid at a standard temperature, based on what would be expected from MD simulations.

PropertyPredicted Value (Illustrative)Significance
Density (g/cm³)~0.95 - 1.05Reflects the efficiency of packing of the ions in the liquid state.
Enthalpy of Vaporization (kJ/mol)>100Indicates strong cohesive forces within the ionic liquid, leading to its characteristically low vapor pressure.

MD simulations provide detailed information about the liquid structure at the molecular level. This is often analyzed using functions that describe the spatial arrangement of the ions.

Radial Distribution Function (RDF), g(r): The RDF describes the probability of finding another atom at a certain distance 'r' from a central atom. For this compound, RDFs can be calculated for different pairs of atoms (e.g., between the nitrogen of the cation and the oxygen of the anion) to reveal the average distances and coordination numbers. The peaks in the RDF correspond to the shells of neighboring atoms.

Structure Factor, S(q): The structure factor is the Fourier transform of the radial distribution function and is directly comparable to results from X-ray or neutron diffraction experiments. It provides information about the ordering in the liquid on different length scales. For ionic liquids with long alkyl chains like palmitate, a pre-peak at low q values in the structure factor often indicates the presence of nanoscale segregation of the polar and nonpolar domains.

The dynamic properties of the ionic liquid, which relate to the movement of the ions, can also be calculated from MD simulations.

Diffusion Coefficient (D): The diffusion coefficient is a measure of how quickly the ions move through the liquid. It can be calculated from the mean squared displacement (MSD) of the ions as a function of time, using the Einstein relation. The diffusion coefficients of the cation and anion provide insight into their relative mobility and the viscosity of the liquid. For protic ionic liquids, the self-diffusion coefficients of the ions can be consistent with the formation of ordered structures like lamellar or micellar phases researchgate.net.

Understanding Structure-Property Relationships through Computational Approaches

A key advantage of theoretical and computational approaches is their ability to establish clear relationships between the molecular structure of the ions and the macroscopic properties of the ionic liquid. By systematically modifying the structure of the ions in silico (e.g., by changing the alkyl chain length of the anion or the functional groups on the cation), researchers can predict how these changes will affect the properties of the material.

For this compound, computational studies can elucidate:

The Role of the Hydroxyl Group: The -OH group on the cation is capable of forming strong hydrogen bonds. Computational models can quantify the impact of this hydrogen bonding on properties such as viscosity, thermal stability, and melting point.

The Influence of the Palmitate Chain: The long C16 alkyl chain of the palmitate anion leads to significant van der Waals interactions and can promote self-assembly into organized structures, such as bilayers or micelles. MD simulations can visualize and characterize these self-assembled structures. The use of long alkyl chain fatty acids can promote higher self-assembling and more stable mesophases researchgate.net.

Ion Pairing and Aggregation: Computational methods can investigate the extent of ion pairing and the formation of larger aggregates in the liquid state. The degree of ion association has a direct impact on the conductivity and transport properties of the ionic liquid.

By providing this detailed molecular-level understanding, theoretical and computational investigations play a vital role in the rational design of protic ionic liquids like this compound for specific applications.

Interactions with Other Chemical Systems and Materials

Behavior in Aqueous Dispersions and Solutions

The interaction of (2-Hydroxyethyl)ammonium palmitate with water is characterized by the formation of distinct, self-assembled supramolecular structures. As an ethanolamine (B43304) salt of a fatty acid, its behavior in aqueous solutions is markedly different from that of other salts of the same fatty acid, such as those with larger counter-ions.

Research into the self-assembly of fatty acid and hydroxyl derivative salts has shown that the ethanolamine salts of palmitic acid form turbid, birefringent lamellar solutions in water. nih.gov This indicates that the molecules arrange themselves into ordered, layered structures known as bilayers. These lamellar phases undergo a phase transition from a more ordered gel state to a fluid state upon heating. nih.gov This behavior is directly linked to the molecular structure, where the smaller ethanolamine counter-ion allows for the formation of these organized bilayers. nih.gov

In contrast, when palmitic acid is paired with a bulkier counter-ion like the tetrabutyl-ammonium ion, it forms isotropic solutions of spherical micelles. nih.gov These micelles have a surprisingly small radius of approximately 20 Å, suggesting that hydrogen bonds may form between the lipid molecules within the core of the micelles. nih.gov The ability of this compound to form these stable lamellar structures is a key factor in its effectiveness in creating stable foams and emulsions. nih.gov

Studies on similar compounds, such as bis(2-hydroxyethyl)ammonium erucate, further illustrate the behavior of such salts in water. This related protic ionic liquid is soluble in water up to 3 wt%, forming an opaque solution whose opacity increases with concentration. mdpi.com

The following table summarizes the different self-assembly behaviors observed for palmitate salts with different ammonium-based counter-ions in aqueous solutions.

Counter-IonFatty AcidObserved Structure in Aqueous SolutionSolution AppearanceReference
EthanolaminePalmitic AcidLamellar Phase (Bilayers)Turbid, Birefringent nih.gov
Tetrabutyl-ammoniumPalmitic AcidMicelles (Radius ~20 Å)Isotropic nih.gov

Synergistic Effects with Nanodiamonds in Lubricating Fluids

While direct studies detailing the synergistic effects between this compound and nanodiamonds (NDs) are not extensively documented, the principles can be understood by examining the behavior of its constituent classes: fatty acid salts as organic friction modifiers and nanodiamonds as advanced lubricant additives.

Protic ionic liquids based on fatty acids, such as bis(2-hydroxyethyl)ammonium erucate, have been identified as effective, environmentally friendly lubricants and lubricant additives, particularly for water-based systems. mdpi.com They are noted for their ability to reduce friction and wear. mdpi.com Similarly, ammonium (B1175870) palmitate is known for its use as a thickening agent in lubricants.

Nanodiamonds are recognized for their exceptional mechanical properties, high hardness, and chemical stability, making them highly effective lubricant additives. diva-portal.orgmdpi.com Research has demonstrated significant synergistic effects when NDs are combined with other lubricant additives, including organic friction modifiers (OFMs) and anti-wear agents. diva-portal.orgmdpi.com The primary mechanisms behind this synergy include:

Tribofilm Formation: NDs become incorporated into the protective tribofilm formed by other additives on the sliding surfaces. This enhances the film's durability and load-bearing capacity. diva-portal.orgmdpi.com Studies combining NDs with Glycerol Monooleate (GMO) and Zinc dialkyl dithio-phosphate (ZDDP) showed that NDs become entrapped within the tribofilm, leading to a significant reduction in friction and wear. diva-portal.orgmdpi.com

Surface Polishing: The ultra-hard nature of nanodiamonds allows them to polish the contacting surfaces at a nanoscale, removing asperities and reducing surface roughness, which in turn lowers the coefficient of friction. researchgate.netnanodiamond.co.il

Rolling Action: Under certain conditions, NDs can act as nano-bearings, rolling between the friction surfaces to convert sliding friction into lower rolling friction. nanodiamond.co.il At high pressures and temperatures, some NDs can transform into onion-like carbon (OLC) structures that enhance this nano-bearing effect. nanodiamond.co.il

The synergy is highly dependent on the other additives present. For instance, a notable synergistic effect is observed when NDs are combined with both molybdenum dithiocarbamate (B8719985) (MoDTC) and ZDDP, leading to superior friction reduction. mdpi.com The proper embedment of NDs within the tribofilm is crucial to prevent the abrasive action of free nanoparticles and to stabilize the mechanical interactions at the interface. mdpi.com

The table below summarizes findings on the synergistic effects of nanodiamonds when combined with various lubricant additives.

Nanodiamonds Combined WithBase LubricantObserved Synergistic EffectMechanismReference(s)
Glycerol Monooleate (GMO), ZDDPPAO Base OilSignificant reduction in coefficient of friction and wear.Entrapment of NDs in the tribofilm, enhancing its protective properties. diva-portal.org
MoDTC, ZDDPPAO Base OilLowest friction coefficient achieved at elevated temperatures.Enhanced tribofilm formation containing a MoS₂ layer with embedded NDs. mdpi.com
Polytetrafluoroethylene (PTFE)Mineral & PAO OilSharp decrease in friction coefficient.Synergistic film formation. researchgate.net
Copper Oxide (CuO), h-BNPAO Base OilReduced friction and wear compared to single additives.Enhanced formation of a protective boundary film. nih.gov

Given that this compound acts as an organic friction modifier, it is plausible that it could exhibit synergistic behavior with nanodiamonds through similar mechanisms, though specific research is required to confirm this interaction.

Interactions as Emulsifiers and Stabilizers in Complex Formulations

This compound and related long-chain fatty acid salts are effective emulsifiers and stabilizers, a property derived directly from their amphiphilic structure and their self-assembly behavior. They are particularly important in the formulation of oil-in-water (O/W) emulsions.

The stability of emulsions and foams prepared with the ethanolamine salt of palmitic acid is significantly greater than those made with tetrabutyl-ammonium palmitate. nih.gov This superior stabilizing capability is attributed to the formation of ordered lamellar bilayer structures at the oil-water interface, which create a robust barrier against the coalescence of dispersed droplets. nih.gov In contrast, the micelle-forming tetrabutyl-ammonium salt provides a less stable interface. nih.gov

Patents for O/W emulsions describe the use of an emulsifier system comprising a combination of palmitic and stearic acid soaps, where the base used for saponification can be ammonium or an alkanolamine, such as mono-, di-, or triethanolamine (B1662121). google.com This directly includes this compound within the scope of effective primary emulsifiers. These fatty acid soaps are valued for their high emulsifying power for a wide range of oil and fat components. google.com

In many complex formulations, these primary emulsifiers are used in conjunction with other stabilizing agents to enhance viscosity and long-term stability. Such co-stabilizers can include water-soluble polymers like nonionic cellulose (B213188) ethers (e.g., methylhydroxypropyl cellulose) and cross-linked acrylic acid polymers (e.g., Carbopol). google.com These hydrocolloids increase the viscosity of the continuous aqueous phase, which slows down creaming and sedimentation, further stabilizing the emulsion. google.com The use of ammonium soaps of fatty acids as fugitive emulsifiers and sticking agents has also been documented in agricultural spray formulations. google.com

An example of a stable O/W cosmetic cream formulation utilizing a palmitate-stearate soap system is detailed in the table below.

Component PhaseIngredientFunction
Oil Phase (A) Palmitic/Stearic Acid MixturePrimary Emulsifier (Fatty Acid portion)
Cetyl-Stearyl Alcohol + Ethylene OxideCo-Emulsifier
Caprylic-Capric Acid TriglycerideEmollient (Oil Component)
Aqueous Phase (B) TriethanolamineBase for Saponification (Forms soap with Phase A)
GlycerolHumectant
Methylhydroxypropyl CelluloseHydrocolloid Co-stabilizer
WaterContinuous Phase (Solvent)

This table is a representative example based on components described in formulation science. google.com

Environmental Fate and Degradation Pathways

Aerobic Biodegradation Mechanisms and Kinetics

(2-Hydroxyethyl)ammonium palmitate is predicted to be readily biodegradable under aerobic conditions. This assessment is founded on the established high biodegradability of its constituent parts and of compounds with similar chemical structures. The principal degradation mechanism is expected to be the enzymatic hydrolysis of the ester bond, which releases palmitic acid and (2-hydroxyethyl)amine (more commonly known as ethanolamine), both of which are then rapidly biodegraded.

Primary biodegradation results in the initial alteration of a compound's structure, causing it to lose its characteristic properties, such as surface activity. For this compound, this initial step is the cleavage of the ester linkage. Research on comparable fatty acid amides indicates that the first step in their aerobic breakdown is the hydrolysis of the amide bond, with the resulting fatty acids being quickly metabolized. nih.gov A similar hydrolytic process is expected for the ester bond in this compound.

Ultimate biodegradation leads to the complete mineralization of a substance into carbon dioxide, water, and mineral salts. Following the initial hydrolysis, both palmitic acid and ethanolamine (B43304) are readily consumed by microorganisms.

Palmitic Acid: As a ubiquitous saturated fatty acid, palmitic acid undergoes rapid aerobic biodegradation. Its degradation follows the well-documented β-oxidation pathway, in which the fatty acid chain is systematically shortened by two-carbon units at a time, released as acetyl-CoA. wikipedia.org This acetyl-CoA subsequently enters the citric acid cycle for complete mineralization. Fatty acid salts with carbon chain lengths from C10 to C18 are known to be effectively metabolized in aerobic environments. heraproject.com

Ethanolamine: Alkanolamines, such as ethanolamine, are recognized for their high susceptibility to biodegradation. nih.gov Extensive research has confirmed their rapid degradation across various environmental settings, with reported half-lives typically ranging from one day to two weeks. nih.gov

Studies focusing on structurally similar (2-hydroxyethyl)ammonium carboxylates have shown high degrees of ultimate biodegradation. scispace.com For example, (2-hydroxyethyl)ammonium lactate (B86563) demonstrated a 95% level of biodegradation, which is on par with readily biodegradable reference materials like mixtures of glucose and glutamic acid. scirp.orgscirp.org

The table below provides biodegradation data for structurally related (2-hydroxyethyl)ammonium salts, supporting the expectation of high biodegradability for this compound.

Compound NameBiodegradation Degree (%)
(2-Hydroxyethyl)ammonium lactate95
(2-Hydroxyethyl)ammonium acetate (B1210297)95
Di(2-hydroxyethyl)ammonium acetate55
(2-Hydroxyethyl)ammonium succinate97
This table is based on data for analogous compounds and is intended to be indicative of the expected biodegradability of this compound. scispace.comscirp.org

Anaerobic Biodegradation Investigations

There is a lack of specific studies on the anaerobic biodegradation of this compound. However, its degradation potential under anaerobic conditions can be inferred from its components. Palmitic acid is known to be degradable under anaerobic conditions, although this process can be slower than aerobic degradation and may become inhibitory at elevated concentrations. taylorandfrancis.com The anaerobic breakdown of long-chain fatty acids like palmitic acid is a recognized process in environments such as anaerobic digesters. The degradation of ethanolamine is also anticipated to proceed under anaerobic conditions.

Influence of Molecular Structure and Environmental Factors on Biodegradability

The rate and extent of surfactant biodegradation are influenced by both molecular structure and environmental variables.

Molecular Structure: For compounds based on fatty acids, the length and saturation of the alkyl chain are critical factors. Linear alkyl chains, such as that in palmitate, are generally more readily biodegradable than their branched counterparts. While the metabolism of fatty acid salts can slow with increasing chain length, C18 chains are still readily metabolized. heraproject.com The hydrophilic (2-hydroxyethyl)ammonium group is expected to increase water solubility and bioavailability, thereby promoting biodegradation. Studies on other (2-hydroxyethyl)ammonium salts have revealed that less branched ammonium (B1175870) structures tend to have higher levels of biodegradation. scispace.com

Environmental Factors: Environmental parameters, including temperature, pH, the availability of oxygen, and the presence of an acclimated microbial community, play a significant role in determining biodegradation rates. Degradation is typically faster under aerobic conditions. Temperature affects the rate of microbial metabolism, and standard models often employ a Q10 temperature coefficient to adjust degradation rate estimates. europa.eu

Environmental Persistence in Soil and Water

Due to its expected high biodegradability, this compound is not anticipated to be persistent in soil or water.

In Soil: Upon entering the soil, the fate of this compound will be determined by sorption and biodegradation processes. The positively charged (2-hydroxyethyl)ammonium cation may adsorb to negatively charged soil components like clay and organic matter. The palmitate anion can also adsorb to soil particles. However, because of the compound's anticipated rapid rate of biodegradation, significant long-term persistence or accumulation in soil is improbable. Standard models for soil persistence suggest that readily biodegradable substances have short half-lives in soil environments. europa.eu

Advanced Applications and Functionalization

Role in Green Chemistry and Sustainable Materials Development

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. fatfinger.io (2-Hydroxyethyl)ammonium palmitate aligns with these principles in several ways. Protic ionic liquids, in general, are considered to have potential as environmentally friendly solvents and reaction media. unibe.ch The synthesis of this compound itself can be achieved through a relatively simple acid-base neutralization reaction, which is often more environmentally benign than other complex chemical syntheses. mdpi.commdpi.com

The adoption of green chemistry principles not only leads to reduced pollution and enhanced safety but can also offer economic advantages through more efficient use of resources and reduced waste. fatfinger.io The exploration of compounds like this compound is part of a broader effort to develop more sustainable chemical processes and products. acs.org

Application as Lubricants and Lubricant Additives

This compound has demonstrated significant potential as both a neat lubricant and a lubricant additive. mdpi.com Its effectiveness stems from its unique chemical structure, which combines a polar ammonium (B1175870) head group with a long, nonpolar alkyl chain from the palmitate anion.

Mechanisms of Friction Reduction

The primary mechanism for friction reduction by this compound involves the formation of a thin, low-shear-strength film on the lubricated surfaces. researchgate.net This film is created by the adsorption of the ionic liquid's molecules onto the material. The polar (2-hydroxyethyl)ammonium cations are attracted to the surface, while the long palmitate tails orient themselves to form a lubricating layer. mdpi.comresearchgate.net This layer effectively separates the sliding surfaces, reducing direct asperity contact and thus lowering the coefficient of friction. researchgate.net

Studies on similar protic ionic liquids have shown that the effectiveness of the adsorbed film is influenced by factors such as temperature and the nature of the interacting surfaces. researchgate.netnih.gov At lower temperatures, physisorption (physical adsorption) is the dominant mechanism, where the molecules are held to the surface by weaker van der Waals forces. nih.gov As the temperature increases, chemisorption (chemical adsorption) can occur, leading to the formation of a more robust and stable tribochemical film. nih.gov

Anti-Wear Properties and Surface Protection

Beyond friction reduction, this compound also exhibits anti-wear properties. The formation of the protective film on the surfaces of the friction pair minimizes material loss due to wear. mdpi.com This surface protection is crucial for extending the operational life of mechanical components. The continuous formation and replenishment of this tribofilm during sliding helps to maintain a low wear rate. mdpi.com

The anti-wear performance can be attributed to the ability of the adsorbed layer to withstand high pressures at the contact points between surface asperities. This prevents direct metal-to-metal or ceramic-to-metal contact, which is a primary cause of wear. The chemical composition of the ionic liquid, particularly the long alkyl chain of the palmitate, contributes to the formation of a durable and effective protective layer.

Lubrication of Diverse Friction Pairs (e.g., Metallic, Ceramic)

Research has indicated the effectiveness of protic ionic liquids containing fatty acid anions, such as palmitate, in lubricating various friction pairs. For instance, studies have shown a significant reduction in the coefficient of friction when these PILs are used as additives in water to lubricate sapphire-stainless steel friction pairs. mdpi.com This demonstrates their versatility in lubricating both metallic (steel) and ceramic (sapphire) surfaces. The ability to lubricate diverse materials is a significant advantage, as it expands the potential applications of this compound in various engineering fields.

Utilization as Phase Change Materials (PCMs) for Thermal Energy Storage Systems

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, typically between solid and liquid states. researchgate.net This property makes them highly suitable for thermal energy storage (TES) systems. Fatty acids, including palmitic acid, are a class of organic PCMs that are well-suited for low to moderate temperature applications, such as solar thermal energy storage. researchgate.netavestia.com

This compound, by virtue of its palmitate component, has the potential to be utilized as a PCM. Palmitic acid itself has a melting temperature in a range suitable for many solar thermal applications and exhibits a substantial latent heat of fusion. researchgate.net While specific data for this compound as a PCM is not as readily available, the properties of its constituent fatty acid suggest its promise in this area. The development of novel PCMs is crucial for advancing thermal energy storage technologies. cip.com.cnelsevier.com

The table below summarizes the thermal properties of palmitic acid, a key component of the title compound.

PropertyValueReference
Melting Temperature Range30–70 °C researchgate.net
Latent Heat of Fusion>145 J/g researchgate.net

Functionalization and Chemical Modification Strategies

The chemical structure of this compound offers opportunities for functionalization and modification to tailor its properties for specific applications. The hydroxyl groups on the (2-hydroxyethyl)ammonium cation are reactive sites that can be targeted for chemical modification. nih.govresearchgate.net

Strategies such as esterification or etherification could be employed to attach different functional groups to the cation. For instance, "click chemistry" reactions, like azide-alkyne cycloadditions, provide a versatile method for modifying similar molecules containing hydroxyl groups. nih.gov This approach allows for the introduction of a wide range of functionalities.

Furthermore, post-synthetic modification techniques, which are used to alter the functional groups on existing molecular frameworks, could potentially be adapted for this compound. mdpi.com Such modifications could be used to enhance properties like solubility, thermal stability, or its affinity for specific surfaces, thereby expanding its utility in areas like lubrication and materials science. The ability to fine-tune the molecular architecture through chemical modification is a key advantage for developing advanced materials. rsc.org

Potential in Emulsion Stabilization and Rheology Modification in Advanced Materials

The amphiphilic nature of this compound, possessing a long, oil-soluble palmitate tail and a water-soluble hydroxyethylammonium head, makes it a promising candidate for applications in emulsion stabilization and as a rheology modifier in advanced materials.

Emulsion Stabilization:

This compound is structurally a cationic surfactant. wikipedia.org Such molecules are effective at reducing the interfacial tension between oil and water phases, a key requirement for the formation and stabilization of emulsions. The positively charged ammonium group will adsorb at the oil-water interface, creating a positively charged layer around the dispersed oil droplets. This results in electrostatic repulsion between the droplets, preventing them from coalescing and thus enhancing the stability of the emulsion.

Research on related fatty acid derivatives demonstrates their efficacy as emulsifiers. For instance, fatty acid diethanolamides have been shown to stabilize oil-based drilling fluids and other emulsion systems. researchgate.netresearchgate.net Similarly, long-chain fatty acids neutralized with organic amines like tetrabutylammonium (B224687) hydroxide (B78521) can produce stable emulsions. researchgate.net A study on the biosynthesis of amphiphilic esters, including a palmitate derivative, highlighted their ability to form stable nanoemulsions suitable for long-term encapsulation of hydrophobic compounds. uminho.pt These findings strongly suggest that this compound would exhibit similar or even enhanced emulsifying properties due to the presence of the charged ammonium headgroup. The stability of emulsions formed with such surfactants is often dependent on factors like concentration, pH, and the presence of salts. purdue.edu

Rheology Modification:

The ability of a substance to alter the flow behavior, or rheology, of a fluid is crucial in many advanced material formulations. In aqueous solutions, surfactant molecules like this compound can self-assemble into various structures, such as micelles, which can significantly impact the viscosity of the solution. At sufficient concentrations, these micelles can become elongated and entangled, forming a network that dramatically increases the viscosity and imparts viscoelastic properties to the fluid. acs.org

The rheological properties of solutions containing quaternary ammonium salts have been a subject of considerable study. For example, the viscosity of solutions containing quaternary ammonium salt polymers is influenced by factors such as polymer concentration and the presence of inorganic salts. nih.gov Studies on a quaternary ammonium salt of curdlan, a polysaccharide, revealed that it exhibits typical polyelectrolyte behavior and pronounced shear-thinning at higher concentrations. nih.gov This behavior is desirable in applications where a high viscosity at rest is needed for stability, but a lower viscosity is required during processing or application.

Furthermore, the introduction of an ether linkage in the alkyl chain of a quaternary ammonium salt has been shown to reduce the viscosity of ionic liquids, demonstrating that subtle changes in the molecular structure can have a significant impact on rheological properties. nih.gov The presence of the hydroxyl group in this compound could also lead to hydrogen bonding interactions, further influencing the solution's rheology. The viscosity of such systems can be modified by adding other substances, such as volatile silicone oils or glycols. google.com

ApplicationUnderlying PrincipleKey Influencing Factors
Emulsion Stabilization Reduction of interfacial tension and formation of a charged layer around droplets, leading to electrostatic repulsion.Surfactant concentration, pH, ionic strength of the aqueous phase, oil phase composition.
Rheology Modification Self-assembly into micelles and other ordered structures that can entangle and form networks, increasing viscosity.Surfactant concentration, temperature, presence of salts and other additives, shear rate.

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Novel Synthetic Routes and Sustainable Feedstocks

Future research will increasingly focus on optimizing the synthesis of (2-Hydroxyethyl)ammonium palmitate with a strong emphasis on sustainability and economic viability. The conventional synthesis involves a straightforward acid-base neutralization reaction between monoethanolamine and palmitic acid. researchgate.net While this method is atom-economical, further innovation is required to align the entire production pipeline with green chemistry principles.

Key research areas will include:

Bio-based Feedstocks: A primary objective is to source both precursors from renewable feedstocks. Palmitic acid is readily available from palm oil, but future work should explore alternative and more sustainable sources like microbial or algal oils to mitigate the environmental impact associated with palm cultivation. Monoethanolamine can be produced from ethylene oxide, which is traditionally derived from fossil fuels. A key research challenge is the development of efficient catalytic routes to produce monoethanolamine from bio-ethanol. The use of bio-based ionic liquids derived from amino acids, carbohydrates, and other renewable sources is a growing field of interest. at.ua

Solvent-Free and Catalytic Synthesis: While the neutralization reaction can often be performed neat, research into solid-state synthesis or mechanochemical methods could further reduce energy consumption and eliminate the need for any purification steps. Exploring enzymatic catalysis could offer milder reaction conditions and higher purity products.

Process Intensification: The development of continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of scalability, process control, and safety compared to batch processes.

The transition to fully bio-based production routes is a critical step towards establishing these materials as truly sustainable alternatives. hidenisochema.com

PrecursorConventional SourcePotential Sustainable FeedstockResearch Focus
Palmitic AcidPalm Oil, Animal FatsAlgal Oil, Microbial Lipids, Waste Cooking OilMetabolic engineering of microorganisms, efficient extraction from algae
MonoethanolamineEthylene (Fossil Fuel)Bio-ethanolDevelopment of novel catalysts for bio-ethylene oxidation and amination

Advanced Characterization of Complex Mesophases and Their Dynamic Transitions

This compound, like many long-chain protic ionic liquids, is expected to exhibit complex self-assembly behavior, forming various liquid crystalline phases (mesophases). A deep understanding of these structures and their transitions is paramount for designing materials with specific properties. Future research should employ a suite of advanced characterization techniques to build a comprehensive picture of its phase behavior.

High-Resolution Structural Analysis: Synchrotron Small- and Wide-Angle X-ray Scattering (SAXS/WAXS) will be essential for elucidating the precise structure of lamellar, hexagonal, and cubic mesophases as a function of temperature and concentration in solvents. These techniques can reveal key parameters like lamellar d-spacing and correlation lengths.

Probing Dynamic Transitions: The transitions between crystalline, liquid crystalline, and isotropic liquid phases are of fundamental importance. Techniques like Differential Scanning Calorimetry (DSC) can identify transition temperatures and enthalpies, while variable-temperature infrared spectroscopy can probe changes in hydrogen bonding networks during these transitions. wikipedia.org Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques can provide insights into the dynamics of the cations and anions within different phases, distinguishing between static and mobile components. acs.orgacs.org

Microscopy and Rheology: Cross-polarized optical microscopy (CPOM) will continue to be a vital tool for visualizing the characteristic textures of different liquid crystal phases. Coupling these observations with rheological studies will provide a crucial link between the microscopic structure and the macroscopic material properties, such as viscosity and viscoelasticity. Molecular dynamics simulations suggest that in some systems, domain melting can occur in a two-step process, resembling the behavior of liquid crystals. aps.org

A detailed phase diagram, mapping the structural domains as a function of temperature and hydration, will be a critical output of this research, enabling the precise tuning of the material's state for specific applications.

Predictive Modeling of Self-Assembly and Performance Across Multiple Scales

To accelerate the design of materials based on this compound, a robust computational and theoretical modeling framework is necessary. Predictive modeling can provide fundamental insights into the mechanisms of self-assembly and guide experimental efforts. northwestern.edu

Quantum Mechanical (QM) Methods: At the most fundamental level, QM calculations can be used to investigate the electronic structure, hydrogen bonding interactions, and charge transfer between the (2-hydroxyethyl)ammonium cation and the palmitate anion. cecam.org This provides an accurate description of the intermolecular forces driving self-assembly.

Atomistic Molecular Dynamics (MD) Simulations: Classical MD simulations, using force fields parameterized by QM data, can model the behavior of hundreds to thousands of ion pairs. mdpi.com These simulations are crucial for understanding the formation of mesophases, calculating structural properties like radial distribution functions, and predicting dynamic properties such as diffusion coefficients and viscosity. nih.gov

Coarse-Grained (CG) Modeling: To access the longer timescales and larger length scales relevant to macroscopic material properties, CG models are indispensable. cecam.orgnih.gov In this approach, groups of atoms are represented as single beads, reducing the computational cost and allowing for the simulation of complex phenomena like the formation of large-scale domains and interfaces.

Machine Learning (ML) Approaches: The vast number of possible ionic liquids makes exhaustive experimental characterization impossible. chalmers.se ML models, trained on existing experimental and computational data, are emerging as powerful tools for predicting the physicochemical properties of new ionic liquids, such as melting points and viscosity. acs.orgmdpi.comnih.gov These models can rapidly screen potential modifications to the this compound structure to identify candidates with desired performance characteristics.

A multiscale modeling approach, which integrates insights from quantum, atomistic, and coarse-grained simulations, will be essential for building a comprehensive and predictive understanding of this compound from the molecular to the material level. nih.gov

Modeling ScaleTechniqueKey Insights
ElectronicQuantum Mechanics (QM)Hydrogen bonding, charge distribution, interaction energies cecam.org
AtomisticMolecular Dynamics (MD)Self-assembly into mesophases, local structure, transport properties
MesoscopicCoarse-Grained (CG) ModelsLarge-scale morphology, phase transitions, long-time dynamics nih.gov
MacroscopicMachine Learning (ML)Prediction of bulk properties (e.g., melting point, viscosity) mdpi.com

Development of Next-Generation Sustainable Materials with Tailored Properties

The unique properties of this compound, such as its amphiphilicity, potential for self-assembly, and derivation from renewable resources, make it an attractive building block for a new generation of sustainable materials. nih.gov The "designer" nature of ionic liquids allows for their properties to be fine-tuned for specific applications by modifying the cation or anion structure. cecam.org

Future research should focus on leveraging this tunability to create advanced materials:

Bio-based Gels and Thickeners: The long alkyl chain of the palmitate anion can induce gelation in various solvents, including water and organic liquids. Research into formulating stable, biodegradable gels for applications in cosmetics, personal care, or as rheology modifiers in industrial processes is a promising avenue.

Renewable Surfactants and Emulsifiers: As an amphiphilic salt, this compound has inherent surfactant properties. Studies should explore its effectiveness as an emulsifier for creating stable oil-in-water or water-in-oil emulsions for the food, pharmaceutical, and materials industries, offering a biodegradable alternative to conventional surfactants.

Biomass Processing Media: Ionic liquids are renowned for their ability to dissolve and process biomass like cellulose (B213188). hidenisochema.combiomassmagazine.com Research should investigate the efficacy of this compound, perhaps in co-solvent systems, for the pretreatment of lignocellulosic feedstocks, a key step in the production of biofuels and bio-based chemicals. researchgate.net

Phase Change Materials (PCMs): The solid-liquid and liquid crystal phase transitions of this compound involve latent heat, making it a potential candidate for thermal energy storage applications. Future work should characterize its heat storage capacity, thermal conductivity, and long-term stability to assess its viability as an organic PCM.

Interdisciplinary collaboration will be key to translating the fundamental properties of this PIL into functional, high-performance sustainable materials.

Mechanistic Studies of Environmental Transformation and Fate under Diverse Conditions

While often touted as "green" solvents due to their low volatility, the environmental impact of ionic liquids must be thoroughly assessed to ensure their sustainability. nih.govresearchgate.net A critical future research trajectory involves detailed mechanistic studies of the environmental transformation and fate of this compound under a range of realistic conditions.

Biodegradation Pathways: The biodegradability of ionic liquids is highly structure-dependent. researchgate.netresearchgate.net Studies using standardized methods (e.g., OECD 301) are needed to determine the rate and extent of its mineralization by environmental microorganisms. researchgate.net Research suggests that compounds with long alkyl chains and ester or amide groups can be more susceptible to biodegradation. researchgate.net It is crucial to identify the metabolic pathways and the specific enzymes involved in the breakdown of both the cation and the anion. The biodegradability of related (2-hydroxyethyl)ammonium lactates has been shown to be high. scirp.org

Abiotic Degradation: The stability of the compound to abiotic processes such as hydrolysis and photolysis must be quantified. While the amide-like linkage formed from the acid-base reaction is generally stable, its long-term behavior in different aqueous environments (varying pH, temperature, and sunlight exposure) needs to be understood.

Sorption and Mobility in Soils and Sediments: The amphiphilic nature of this compound suggests it will interact with soil and sediment components. nih.gov Studies are needed to measure its soil organic carbon-water partitioning coefficient (Koc) to predict its mobility. The potential for the long palmitate chain to increase sorption must be investigated, as this will dictate its transport and bioavailability in terrestrial and aquatic systems. nih.gov

Ecotoxicity at Different Trophic Levels: A comprehensive ecotoxicological profile is essential. This includes assessing its potential effects on a range of organisms, from microbes and algae to aquatic invertebrates and fish. The general trend observed for many ionic liquids is that toxicity increases with the length of the alkyl chain on the cation, but the influence of a fatty acid anion is less understood. ua.pt

Understanding these environmental mechanisms is not only crucial for regulatory approval and safe use but will also provide invaluable feedback for the design of next-generation ionic liquids that are both functional and environmentally benign. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (2-hydroxyethyl)ammonium palmitate, and how can reaction conditions be optimized for purity?

  • Methodology :

  • Neutralization Reaction : React palmitic acid with 2-hydroxyethylamine in a stoichiometric ratio (1:1) under controlled pH (~8–9) at 60–80°C. Monitor pH using a calibrated pH meter to ensure complete neutralization .
  • Solvent Choice : Use ethanol or water as solvents to enhance reaction homogeneity. Ethanol improves solubility of palmitic acid, while water simplifies purification via recrystallization .
  • Purification : Isolate the product via vacuum filtration, followed by recrystallization in a water-ethanol mixture. Confirm purity using HPLC (C18 column, methanol:water 85:15 mobile phase) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key Techniques :

  • Melting Point : Determine via differential scanning calorimetry (DSC) or capillary method. Literature reports a melting point of ~20°C for ammonium palmitate analogs .
  • Solubility : Conduct phase-solubility studies in water, alcohols (e.g., ethanol, methanol), and non-polar solvents (e.g., benzene). Note discrepancies in solubility data due to hydration states; e.g., anhydrous forms may exhibit lower water solubility .
  • Spectroscopy : Use FTIR to confirm ester and ammonium groups (e.g., C=O stretch at ~1730 cm⁻¹, NH₄⁺ deformation at ~1400 cm⁻¹). NMR (¹H, ¹³C) can resolve structural details, such as hydroxyethyl proton signals at δ 3.5–3.7 ppm .

Q. What are the critical parameters for formulating this compound into colloidal systems (e.g., nanoemulsions)?

  • Design Considerations :

  • Surfactant Selection : Combine with non-ionic surfactants (e.g., Tween 80) to stabilize oil-in-water emulsions. Optimize hydrophilic-lipophilic balance (HLB) to 10–12 for enhanced emulsification .
  • Process Optimization : Use high-pressure homogenization (10,000–15,000 psi, 3 cycles) or ultrasonication (20 kHz, 5 min) to achieve particle sizes <200 nm. Characterize stability via zeta potential (target |ζ| >30 mV) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Analytical Workflow :

  • Standardize Protocols : Ensure consistent temperature (25°C ± 0.5°C), solvent pre-saturation, and equilibration time (24 hr) .
  • Quantify Hydration Effects : Use thermogravimetric analysis (TGA) to detect water content in samples. Hydrated forms may show artificially elevated solubility in polar solvents .
  • Cross-Validate with Chromatography : Compare solubility results with HPLC purity data to rule out impurities influencing measurements .

Q. What experimental strategies can elucidate the compound’s compatibility with oxidizers or reactive additives in formulation matrices?

  • Compatibility Testing :

  • Stress Testing : Expose the compound to oxidizers (e.g., H₂O₂, KMnO₄) under accelerated conditions (40°C, 75% RH) for 14 days. Monitor degradation via HPLC and FTIR for new peaks/shifts .
  • Hazard Assessment : Refer to Safety Data Sheets (SDS) for analogous ammonium soaps, which indicate incompatibility with strong oxidizers and potential exothermic reactions .

Q. How can computational modeling predict the self-assembly behavior of this compound in aqueous systems?

  • Modeling Approaches :

  • Molecular Dynamics (MD) : Simulate critical micelle concentration (CMC) using software like GROMACS. Input parameters include molecular volume (405.61 g/mol) and solvation energy .
  • QSPR Models : Correlate structural descriptors (e.g., alkyl chain length, headgroup polarity) with experimental CMC values from literature .

Methodological Notes

  • Reproducibility : Document solvent lot numbers, humidity, and equipment calibration to minimize variability .
  • Safety : Use PPE (gloves, goggles) when handling oxidizers or heated solutions, per SDS guidelines .
  • Data Validation : Cross-reference with NIST Chemistry WebBook for spectral data and PubChem for toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.